N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-11-3-1-2-4-12(11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDRUWZTILWXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, identified by its CAS number 1351633-78-7, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.8 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1351633-78-7 |
| Molecular Formula | C₁₄H₁₇ClN₂O₂S |
| Molecular Weight | 312.8 g/mol |
Research indicates that this compound may interact with specific biochemical pathways, particularly those involving receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). These interactions are believed to inhibit necroptosis, a form of programmed cell death that can contribute to inflammation and tissue damage.
Antimicrobial Activity
Preliminary studies have suggested that compounds similar to this compound exhibit significant antimicrobial properties. For instance, oxazole derivatives have shown promising results against various bacterial strains:
| Compound | MIC (µg/ml) against Bacteria |
|---|---|
| Compound A | 1.6 |
| Compound B | 0.8 |
| Amoxicillin | 3.2 |
These findings indicate that the compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent.
Anticancer Potential
There is emerging evidence supporting the anticancer activity of related compounds in the treatment of leukemia and other cancers. For example, studies have demonstrated that certain derivatives can induce G2/M cell cycle arrest and apoptosis in cancer cell lines, suggesting a potential therapeutic role for this compound.
Case Studies and Research Findings
- Study on Oxazole Derivatives : A comprehensive review highlighted the biological activities of oxazole derivatives, focusing on their antimicrobial and anticancer properties. The study emphasized the need for further exploration of these compounds in clinical settings .
- Antimicrobial Evaluation : Another study evaluated various substituted oxa/thiazole compounds against bacterial strains using standard drugs as controls. The results indicated notable antibacterial activity, suggesting similar potential for this compound .
- Mechanistic Insights : Research has elucidated the mechanisms through which compounds in this class affect cellular pathways, particularly in inhibiting necroptosis and promoting apoptosis in cancer cells .
Scientific Research Applications
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique spirocyclic structure, incorporating oxygen, sulfur, and nitrogen atoms, allows for interactions with biological targets, making it a valuable building block for synthesizing complex molecules.
Scientific Research Applications
The applications of this compound span across multiple scientific disciplines:
- Chemistry The compound serves as a building block in synthesizing more complex molecules.
- Biology It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine The compound is explored as a potential therapeutic agent because of its unique structure and reactivity.
- Industry It is utilized in developing new materials with specific properties, including polymers and coatings.
Biological Activities
This compound has potential biological activities, particularly in antimicrobial and anticancer research. The spirocyclic structure integrates functional groups that may interact with biological targets, with the sulfonyl group attached to the chlorophenyl ring being significant for its biological activity because it can form strong interactions with proteins and enzymes, potentially inhibiting their functions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition The sulfonyl group can interact with active enzyme sites, leading to inhibition.
- Binding Affinity The spirocyclic structure may allow the compound to fit into unique binding sites on target proteins, enhancing specificity.
- Induction of Apoptosis Similar compounds have shown the ability to induce apoptosis in cancer cells, which is a critical mechanism in anticancer therapies.
Anticancer Studies of Related Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide and Analogues
Key Observations:
- Sulfur in the 4-thia position may increase lipophilicity compared to nitrogen.
- Aromatic Substituents : The 2-chlorophenyl group in the target contrasts with 3-chlorophenyl (23a) and 3,4-difluorophenyl (21c), affecting steric bulk and electronic effects (e.g., chlorine’s electron-withdrawing nature vs. fluorine’s smaller size).
- Side Chains : The carboxamide group in the target is simpler than the naphthamide in 23a, which may reduce steric hindrance but limit π-π stacking interactions.
Analytical and Crystallographic Characterization Techniques
Structural elucidation of spirocyclic compounds relies on advanced analytical and computational tools:
- NMR and Mass Spectrometry : Used to confirm the spiro core and substituents (e.g., ¹H/¹³C NMR for Compound 23a and LRMS/HRMS for 21c).
- Crystallography : Software suites like SHELX and ORTEP enable visualization of ring puckering and conformational analysis. For example, Cremer-Pople coordinates () quantify puckering amplitudes in spiro rings, which may differ between oxa/thia/aza and triaza systems.
- Conformational Analysis : The target’s 1-oxa-4-thia-8-aza core may exhibit distinct puckering behavior compared to triaza analogs, influencing binding to biological targets.
Q & A
Q. What established synthetic protocols are used to prepare N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
Core Formation : The spirocyclic 1-oxa-4-thia-8-azaspiro[4.5]decane core is synthesized via cyclization reactions using THF as a solvent and KHSO₄ as a catalyst under reflux conditions .
Carboxamide Coupling : The 2-chlorophenyl group is introduced via amide coupling using EDCI/HOBt in dichloromethane (DCM) at room temperature .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and vacuum distillation are employed for purification.
Key quality control steps include monitoring reaction progress via TLC and verifying purity (>95%) by HPLC .
Q. How is structural confirmation achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ for the carboxamide and spirocyclic lactam .
- NMR : ¹H-NMR reveals splitting patterns for the spirocyclic protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : APCI or ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the spirocyclic structure .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization confirms bond lengths, angles, and ring puckering .
Q. What crystallographic software tools are recommended for structural analysis?
- Methodological Answer :
- SHELX Suite : SHELXL refines X-ray data to determine atomic positions and thermal parameters. It is robust for handling twinned crystals or high-resolution data .
- WinGX : Integrates SHELX with ORTEP-3 for graphical representation of thermal ellipsoids and molecular packing .
- PLATON : Validates structural geometry (e.g., ring puckering analysis via Cremer-Pople parameters) .
Advanced Research Questions
Q. How can discrepancies between solution-phase NMR and solid-state X-ray data be resolved?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility in solution (e.g., spirocyclic ring puckering) may cause NMR signal averaging. Compare variable-temperature NMR (VT-NMR) to detect slow exchange .
- Polymorphism : Use DSC/TGA to identify polymorphs and repeat SC-XRD experiments under different crystallization conditions (e.g., solvent screening) .
- Cross-Validation : Combine powder XRD with solid-state NMR to correlate solution and solid-state conformations .
Q. What computational methods analyze the spirocyclic ring’s conformational flexibility?
- Methodological Answer :
- Cremer-Pople Parameters : Quantify ring puckering using polar coordinates (amplitude , phase ) derived from SC-XRD data .
- Molecular Dynamics (MD) : Simulate ring dynamics in explicit solvents (e.g., GROMACS) to identify low-energy conformers .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare theoretical and experimental bond angles .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) using parallel synthesis .
Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition IC₅₀ determination).
QSAR Modeling : Use Gaussian or MOE to correlate electronic (HOMO/LUMO) or steric parameters (logP) with activity .
Q. What strategies optimize reaction yields for the spirocyclic core?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent (THF vs. DMF), catalyst (KHSO₄ vs. p-TsOH), and temperature (reflux vs. microwave) to identify optimal conditions .
- Kinetic Studies : Use in-situ FTIR to monitor intermediate formation and adjust reaction time.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Data Contradiction Analysis
Example Scenario : Discrepancy observed between calculated (DFT) and experimental (XRD) bond lengths in the spirocyclic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
